molecular formula C9H16ClN3O B8123529 4-(1H-Pyrazol-4-yloxymethyl)-piperidine hydrochloride

4-(1H-Pyrazol-4-yloxymethyl)-piperidine hydrochloride

Cat. No.: B8123529
M. Wt: 217.69 g/mol
InChI Key: CNRJKEHKASBMBU-UHFFFAOYSA-N
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Description

4-(1H-Pyrazol-4-yloxymethyl)-piperidine hydrochloride is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This particular compound features a pyrazole ring attached to a piperidine ring via an oxygen atom, and it is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-Pyrazol-4-yloxymethyl)-piperidine hydrochloride typically involves the reaction of 1H-pyrazol-4-ol with piperidine in the presence of a suitable coupling agent. The reaction conditions may include the use of a dehydrating agent to facilitate the formation of the ether linkage between the pyrazole and piperidine rings. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor type depends on the desired scale of production and the specific requirements of the synthesis process. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(1H-Pyrazol-4-yloxymethyl)-piperidine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form pyrazole derivatives with various functional groups.

  • Reduction: Reduction reactions can lead to the formation of reduced piperidine derivatives.

Scientific Research Applications

4-(1H-Pyrazol-4-yloxymethyl)-piperidine hydrochloride is widely used in scientific research due to its diverse applications in chemistry, biology, medicine, and industry. Some of its notable applications include:

  • Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

  • Biology: It is employed in biological studies to investigate the effects of pyrazole derivatives on biological systems. Its derivatives have shown potential as enzyme inhibitors and modulators of biological pathways.

  • Medicine: The compound and its derivatives are explored for their therapeutic potential in treating various diseases, including cancer, inflammation, and infectious diseases. Its antileishmanial and antimalarial activities have been studied extensively.

  • Industry: In the chemical industry, it is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 4-(1H-Pyrazol-4-yloxymethyl)-piperidine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, modulating the activity of key enzymes involved in biological processes. The exact molecular targets and pathways depend on the specific application and the derivatives of the compound.

Comparison with Similar Compounds

4-(1H-Pyrazol-4-yloxymethyl)-piperidine hydrochloride is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

  • Pyrazole derivatives: These compounds share the pyrazole ring structure but may have different substituents and functional groups.

  • Piperidine derivatives: These compounds contain the piperidine ring but may have different substituents and functional groups attached to the ring.

  • Hydrazine-coupled pyrazoles: These compounds feature a hydrazine group attached to the pyrazole ring, resulting in different chemical properties and biological activities.

Properties

IUPAC Name

4-(1H-pyrazol-4-yloxymethyl)piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O.ClH/c1-3-10-4-2-8(1)7-13-9-5-11-12-6-9;/h5-6,8,10H,1-4,7H2,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNRJKEHKASBMBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=CNN=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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